molecular formula C10H13NO B14841680 4-Cyclopropoxy-2-ethylpyridine

4-Cyclopropoxy-2-ethylpyridine

Cat. No.: B14841680
M. Wt: 163.22 g/mol
InChI Key: UTPSQYMIWVYZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-ethylpyridine is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structure, featuring an ethyl substituent and a cyclopropoxy group on a pyridine core, makes it a valuable intermediate for constructing more complex molecules. Pyridine derivatives with alkoxy and alkyl chains are frequently utilized in the development of ligands for metal complexes, which can exhibit notable magnetic and biological properties . Furthermore, such substituted pyridines serve as key precursors in the synthesis of potential pharmacologically active molecules . The presence of the cyclopropoxy group is a significant structural feature, as cyclopropyl-containing compounds often undergo interesting ring-opening reactions and are present in various bioactive compounds. Related pyridine structures have been identified as intermediates in synthetic pathways, underscoring the role of these scaffolds in modern chemical research . This compound is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers handling this material should consult its Safety Data Sheet (MSDS) for proper handling and disposal protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C10H13NO/c1-2-8-7-10(5-6-11-8)12-9-3-4-9/h5-7,9H,2-4H2,1H3

InChI Key

UTPSQYMIWVYZPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)OC2CC2

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropoxy 2 Ethylpyridine

Alkylation and Acylation Approaches at the C-4 Position

The introduction of alkyl groups at the C-4 position of the pyridine (B92270) ring is a key transformation. Several methods have been developed to achieve this with high regioselectivity, moving beyond traditional approaches that often result in mixtures of isomers.

A significant hurdle in pyridine chemistry is the direct, position-selective C-4 alkylation of the pyridine ring. nih.gov Historically, this has been managed by using pre-functionalized starting materials to prevent over-alkylation and the formation of regioisomeric mixtures. nih.gov However, recent advancements have focused on the use of activated intermediates to direct alkylation specifically to the C-4 position.

One innovative approach involves the use of a simple maleate-derived blocking group. nih.govchemrxiv.org This method allows for precise control in Minisci-type decarboxylative alkylation at the C-4 position, providing an economical route to these valuable building blocks. nih.govchemrxiv.org This strategy has been successfully applied to a variety of pyridines and carboxylic acid alkyl donors, demonstrating its operational simplicity and scalability. nih.govchemrxiv.org

Another strategy employs mechanochemically activated magnesium(0) metal as a highly effective mediator for the direct C-4-H alkylation of pyridines with alkyl halides. organic-chemistry.org This method offers excellent regioselectivity and is tolerant of a broad range of functional groups, including reducible functionalities, free amines, and alcohols. organic-chemistry.org Mechanistic studies indicate a radical-radical coupling pathway is at play. organic-chemistry.org

Furthermore, the functionalization of pyridines at positions away from the nitrogen atom has been addressed using n-butylsodium. This reagent facilitates the deprotonation and subsequent functionalization at the C-4 position, a contrast to organolithium bases which typically lead to addition at the C-2 position. nih.gov This method has been successfully used to synthesize a variety of 4-alkyl and 4-aryl pyridines. nih.gov

Borane-mediated strategies have emerged as a powerful tool for the functionalization of pyridines, particularly at the typically less reactive C-3 and C-5 positions. researchgate.net However, the principles of dearomatization and rearomatization are also relevant to achieving C-4 selectivity under different catalytic systems. These strategies temporarily disrupt the aromaticity of the pyridine ring, allowing for selective bond formation, followed by restoration of the aromatic system. researchgate.netrsc.org While much of the recent focus of borane (B79455) catalysis has been on meta-functionalization, the underlying concept of activating the pyridine ring through dearomatization is a key principle in modern synthetic methodology. researchgate.netacs.org

The interaction between pyridine and borane involves the formation of a pyridine-borane adduct. Understanding the electronic structure of these adducts is crucial for predicting their reactivity. While specific research on intramolecular charge transfer within the context of C-4 alkylation is not extensively detailed in the provided results, the principles of charge transfer are fundamental. In related systems, such as those involving proton-coupled mixed valency, it has been shown that proton transfer can induce a significant dipole moment, leading to electron transfer. nih.govyork.ac.uk This highlights how changes in the coordination environment of the pyridine nitrogen can profoundly influence the electronic distribution within the ring and, consequently, its reactivity towards functionalization. The decomposition of ammonia (B1221849) borane, for instance, is a complex process influenced by the polar nature of the molecule and the presence of both protic and hydridic hydrogens, illustrating the intricate electronic interactions at play. rsc.org

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for modifying pyridine rings. Generally, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge of the intermediate can be effectively stabilized by the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This inherent reactivity makes the introduction of nucleophiles at the C-4 position a viable synthetic strategy.

For a nucleophilic substitution to occur, a suitable leaving group must be present at the target position. Pyridines with leaving groups at the C-2 and C-4 positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org Recent research has also demonstrated highly efficient methods for C-4 selective (hetero)arylation of pyridines using N-aminopyridinium salts. frontiersin.org These reactions proceed at room temperature in the presence of a base, eliminating the need for a catalyst or oxidant, and show a broad tolerance for various functional groups. frontiersin.org

Furthermore, a method for the C-4 selective amination of pyridines has been developed utilizing a nucleophilic substitution of hydrogen (S_NH). nih.gov This process proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate and reacts with aqueous ammonia to yield 4-aminopyridines. nih.gov The regioselectivity is achieved by tuning the electronics of the external pyridine reagents. nih.gov Another approach involves converting pyridines into heterocyclic phosphonium (B103445) salts, which then act as handles for subsequent reactions with nucleophiles to form C-O, C-S, C-N, and C-C bonds with high selectivity for the 4-position. thieme-connect.deacs.org

Method Reagents/Conditions Key Features Reference
Nucleophilic (Hetero)arylationN-aminopyridinium salts, baseRoom temperature, catalyst-free, broad functional group tolerance frontiersin.org
Nucleophilic Amination (S_NH)External pyridine reagents, aqueous ammoniaC-4 selective amination via 4-pyridyl pyridinium salt intermediate nih.gov
Heterocyclic Phosphonium SaltsPPh3, then nucleophileForms a versatile handle for various C-4 bond formations thieme-connect.deacs.org

Cross-electrophile coupling has emerged as a powerful strategy for forming carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that often require the pre-formation of organometallic reagents. nih.govwisc.edu This approach directly couples two different electrophiles, such as a halopyridine and an alkyl halide, in the presence of a reducing agent and a catalyst, typically nickel-based. nih.govwisc.edu

While much of the reported work on cross-electrophile coupling for pyridines focuses on alkylation at the C-2 position, the underlying principles can be adapted for C-4 functionalization. nih.govwisc.edu The success of these reactions often depends on the choice of ligand, solvent, and other reaction conditions. For instance, the use of a rigid bathophenanthroline (B157979) ligand has been shown to be effective in the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.govwisc.edu The development of new catalysts and reaction conditions is an active area of research aimed at improving yields and expanding the substrate scope to include a wider range of functionalized pyridines and alkylating agents. nih.gov This approach is particularly valuable as it avoids the challenges associated with the synthesis and handling of often sensitive organometallic pyridine precursors. nih.gov

Catalyst System Coupling Partners Key Features Reference
Nickel/Bathophenanthroline2-Chloropyridines, Alkyl BromidesDirect coupling of two electrophiles, avoids pre-formation of organometallic reagents nih.govwisc.edu
Regioselective C-4 Alkylation via Activated Intermediates

Functionalization of 2-Methylpyridine (B31789) Derivatives

A more controlled and widely employed strategy is the functionalization of the highly reactive methyl group of 2-methylpyridine (also known as 2-picoline). chemicalbook.com The methyl group at the C-2 position is acidic and can be deprotonated to form a nucleophilic intermediate, which can then react with an electrophile to extend the carbon chain. wikipedia.org

One industrial process involves the direct methylation of 2-methylpyridine using methanol (B129727) in the gaseous phase over a specialized catalyst. google.com This process offers an economical route to 2-ethylpyridine (B127773) by eliminating water. google.com The reaction conditions, such as temperature and catalyst composition, are critical for achieving high conversion and selectivity. google.com

Table 1: Gaseous Phase Ethylation of 2-Methylpyridine with Methanol google.com
Catalyst CompositionReaction Temperature (°C)Molar Ratio (Methanol:2-Methylpyridine)Conversion of 2-Methylpyridine (mol %)Selectivity for 2-Ethylpyridine (mol %)
SiO₂ impregnated with Di₂O₃, calcined at 400°C4804:14793
SiO₂ impregnated with Di₂O₃, calcined at 500°CNot SpecifiedNot Specified53~93 (Almost the same)

Another functionalization approach involves the condensation of 2-methylpyridine with formaldehyde. This reaction typically yields 2-(β-hydroxyethyl)pyridine, which can then be further processed to obtain the desired 2-ethylpyridine. chemicalbook.comgoogle.com

Strategies for Cyclopropoxy Group Introduction

With the 2-ethylpyridine core established, the next phase of the synthesis is the introduction of the cyclopropoxy group at the C-4 position. This is typically achieved through etherification reactions.

Etherification Reactions at the C-4 Position

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions (analogous to ortho and para positions). stackexchange.commatanginicollege.ac.in This inherent reactivity is exploited to form the C-O ether bond. The reaction requires a pyridine ring activated with a good leaving group at the C-4 position, which is then displaced by a cyclopropoxide nucleophile. quimicaorganica.org

The most direct method for introducing the cyclopropoxy group is the nucleophilic substitution of a 4-substituted-2-ethylpyridine with a cyclopropanol (B106826) derivative. The reaction would involve treating a precursor like 4-chloro- or 4-bromo-2-ethylpyridine (B171604) with sodium or potassium cyclopropoxide (formed by deprotonating cyclopropanol with a strong base).

The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the key driver for the reaction to occur preferentially at the C-4 position. stackexchange.com However, a potential complication arises from the nature of the cyclopropyl (B3062369) group itself. Quantum chemical calculations have shown that nucleophilic substitution on protonated cyclopropanol can lead to ring-opening rather than direct substitution, highlighting the need for carefully controlled reaction conditions to preserve the strained cyclopropyl ring. nih.gov

Table 2: Conceptual Outline for Nucleophilic Substitution
Pyridine SubstrateNucleophile SourceGeneral ConditionsProduct
4-Halo-2-ethylpyridine (e.g., 4-Chloro-2-ethylpyridine)Cyclopropanol + Base (e.g., NaH, KH)Aprotic polar solvent (e.g., DMF, DMSO), elevated temperature4-Cyclopropoxy-2-ethylpyridine

An alternative strategy involves the activation of the pyridine ring through the formation of a pyridinium intermediate. N-oxides of pyridines, for example, are well-known to activate the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. matanginicollege.ac.in A synthetic route could involve the oxidation of a 2-ethylpyridine derivative to its N-oxide, followed by nucleophilic attack by cyclopropoxide at the C-4 position and subsequent deoxygenation to yield the final product. matanginicollege.ac.inacs.org

More advanced methods utilize temporary blocking or activating groups to form pyridinium species that direct functionalization. For instance, a blocking group derived from maleic acid can form a pyridinium salt that selectively activates the C-4 position for Minisci-type alkylation. nih.govuiowa.edu While this specific example is for C-C bond formation, the underlying principle of activating the C-4 position via a removable pyridinium intermediate could be adapted for etherification. nih.govuiowa.edu The use of pyridinium salts as reactive intermediates or reagents is a common strategy in modern organic synthesis. acs.orgacs.org

Formation of Cyclopropyl Moieties in Pyridine Systems

The introduction of a cyclopropyl group, particularly as a cyclopropoxy substituent on a pyridine ring, is a key challenge in the synthesis of the title compound. Several methods can be envisioned for this transformation, drawing from established cyclopropanation and cross-coupling techniques.

Cyclization Reactions from Open-Chain Precursors

The formation of a cyclopropyl ring from an open-chain precursor is a fundamental strategy in organic synthesis. While direct cyclization to form a cyclopropoxy group on a pre-existing pyridine is uncommon, the construction of a cyclopropane (B1198618) ring that is subsequently linked to the pyridine core via an ether linkage is a viable approach. This often involves the reaction of a suitable dihaloalkane with a hydroxylated pyridine derivative. For instance, the reaction of 4-hydroxypyridine (B47283) with 1,2-dihaloethane under basic conditions could theoretically lead to a cyclopropoxy ether, though this specific transformation for 4-hydroxypyridine is not extensively documented and may be subject to competing side reactions.

Suzuki Coupling with Cyclopropylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of cyclopropyl-substituted heterocycles. researchgate.net This method typically involves the palladium-catalyzed reaction of a halopyridine with cyclopropylboronic acid or its esters. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of a 4-halo-2-ethylpyridine derivative with cyclopropylboronic acid. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. nih.gov

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene/WaterRoom Temp.Good to Excellent kaist.ac.kr
Pd₂(dba)₃ / PCy₃K₂CO₃Dioxane/Water80-100High kaist.ac.kr
Pd(dppf)Cl₂Na₂CO₃DME/Water90Variable nih.gov
Table 1: Representative Conditions for Suzuki Coupling of Halopyridines. This table presents a selection of commonly used catalyst systems and conditions for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. The specific yields can vary significantly based on the exact substrates and reaction parameters.

Challenges in the Suzuki coupling of pyridines can arise from the coordinating nature of the pyridine nitrogen, which can interfere with the palladium catalyst. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate these issues. kaist.ac.kr

Reactions of Vinylpyridine with Carbene Precursors

The reaction of an alkene with a carbene or carbenoid is a direct method for constructing a cyclopropane ring. In the context of synthesizing a cyclopropoxy pyridine, a hypothetical route could involve the reaction of a vinyl ether of pyridine with a carbene precursor. For instance, the reaction of 4-vinyloxypyridine with diazomethane (B1218177) in the presence of a suitable catalyst could, in principle, yield the desired cyclopropoxy group. However, the synthesis and stability of 4-vinyloxypyridine and the control of regioselectivity in the cyclopropanation would be significant challenges. More established methods often involve the use of dihalocarbenes or Simmons-Smith type reagents with vinylpyridines, although this typically leads to cyclopropylpyridines rather than cyclopropoxypyridines.

Multi-component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. researchgate.netnih.gov

Tandem Cyclization/Functionalization Sequences

The synthesis of polysubstituted pyridines can be achieved through tandem reactions that form the pyridine ring and introduce substituents in a controlled manner. nih.gov For example, a cascade reaction could be designed starting from simpler acyclic precursors that undergo cyclization to form the pyridine ring, followed by in-situ functionalization. A plausible, though not explicitly documented, tandem approach to a precursor of this compound could involve the condensation of an enamine, an α,β-unsaturated ketone, and an ammonia source to form a dihydropyridine (B1217469), which is then oxidized and subsequently functionalized.

A general representation of a tandem reaction for pyridine synthesis is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated ketone, followed by cyclodehydration to afford the pyridine ring. nih.gov Adapting this to the specific target would require a custom-designed enamine and unsaturated ketone bearing the precursors to the ethyl and cyclopropoxy groups.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound, particularly in palladium-catalyzed cross-coupling reactions and multi-component strategies. researchgate.netyorku.ca

Key parameters that are typically optimized include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., PPh₃, PCy₃, P(t-Bu)₃, or specialized biaryl phosphines) is crucial for catalytic activity and stability. kaist.ac.kr For Suzuki couplings on pyridine substrates, electron-rich and sterically hindered ligands are often preferred to promote reductive elimination and prevent catalyst deactivation. kaist.ac.kr

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH) plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and its compatibility with other functional groups in the molecule must be considered. yorku.ca

Solvent: The solvent system (e.g., toluene, dioxane, THF, often with water as a co-solvent) influences the solubility of reactants and the catalyst, and can affect the reaction kinetics. yorku.ca Biphasic systems are common in Suzuki couplings. yorku.ca

Temperature: Reaction temperature affects the rate of reaction. While some modern catalyst systems allow for room temperature couplings, many reactions involving less reactive substrates require heating to achieve reasonable conversion. kaist.ac.kr

Reactant Stoichiometry: The ratio of the coupling partners and the catalyst loading are also important parameters to optimize for maximizing yield and minimizing waste.

ParameterVariationEffect on Yield/SelectivityReference
Catalyst Pd(OAc)₂ vs. PdCl₂(PPh₃)₂Can significantly alter reaction efficiency and product distribution. kaist.ac.kr
Ligand PPh₃ vs. Buchwald-typeBulky, electron-rich ligands often improve yields for hindered substrates. kaist.ac.kr
Base K₂CO₃ vs. K₃PO₄Stronger, non-nucleophilic bases can accelerate transmetalation. yorku.ca
Solvent Toluene vs. Dioxane/H₂OAffects solubility and catalyst performance. Aqueous co-solvents can enhance reactivity. yorku.ca
Temperature Room Temp vs. 100 °CHigher temperatures can overcome activation barriers but may lead to side products. kaist.ac.kr
Table 2: General Parameters for Optimization of Palladium-Catalyzed Pyridine Functionalization. This table outlines key reaction parameters and their potential impact on the outcome of cross-coupling reactions for the synthesis of substituted pyridines.

By systematically varying these parameters, a robust and efficient process for the synthesis of this compound can be developed.

Catalyst Selection and Optimization (e.g., Phase-Transfer Catalysis, Transition Metal Catalysis)

The crucial step in the synthesis of this compound is the etherification of a suitable precursor, such as 4-hydroxy-2-ethylpyridine. The selection of an appropriate catalyst is paramount to ensure high yield and selectivity.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a highly effective method for the O-alkylation of hydroxypyridines. postapplescientific.com This technique facilitates the reaction between the water-soluble pyridinolate salt and the water-insoluble alkylating agent (e.g., cyclopropyl bromide). The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the pyridinolate anion from the aqueous or solid phase to the organic phase where the reaction occurs. postapplescientific.com

Common phase-transfer catalysts that could be optimized for this synthesis include:

Tetrabutylammonium bromide (TBAB)

Tetrabutylammonium iodide (TBAI)

Benzyltriethylammonium chloride (TEBAC)

The optimization of the catalyst involves screening different catalysts and their concentrations to maximize the yield of the desired this compound while minimizing side reactions.

CatalystTypical Molar Ratio (to substrate)Reaction PhasePotential Advantage
Tetrabutylammonium bromide (TBAB)0.05 - 0.2Liquid-Liquid or Solid-LiquidCost-effective and efficient
Tetrabutylammonium iodide (TBAI)0.05 - 0.2Liquid-Liquid or Solid-LiquidHigher reactivity due to in-situ formation of a more reactive alkyl iodide
Benzyltriethylammonium chloride (TEBAC)0.05 - 0.2Liquid-Liquid or Solid-LiquidThermally stable

Transition Metal Catalysis:

While less common for the direct etherification step with a simple alkyl halide, transition metal catalysis plays a significant role in the synthesis of the substituted pyridine backbone itself. wikipedia.orgrsc.org For instance, copper-catalyzed cross-coupling reactions can be employed to introduce the ethyl group at the 2-position of the pyridine ring. wikipedia.org

In some advanced synthetic routes, a transition metal catalyst could be employed for the C-O bond formation. For example, a copper or palladium-catalyzed cross-coupling of 4-hydroxy-2-ethylpyridine with a cyclopropyl boronic acid could be a potential, albeit more complex, alternative to the Williamson ether synthesis.

Temperature and Pressure Control in Industrial Synthesis

For the industrial-scale synthesis of this compound, precise control of temperature and pressure is crucial for safety, efficiency, and product quality.

Temperature:

The Williamson ether synthesis is typically conducted at elevated temperatures to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures can lead to side reactions, such as the decomposition of the product or the elimination of the alkyl halide. The optimal temperature range is generally determined through process development studies. For the synthesis of related 2-ethyl-pyridine, a patent describes a gas-phase reaction at temperatures ranging from 200°C to 600°C, with a preferred range of 300°C to 500°C, although this is for the formation of the ethyl group rather than the etherification. google.comosti.gov For the etherification step, a more moderate temperature range, likely between 50°C and 150°C, would be expected depending on the solvent and catalyst used.

Pressure:

Most laboratory-scale syntheses of pyridine ethers are conducted at atmospheric pressure. In an industrial setting, the reaction might be run under a slight positive pressure of an inert gas (e.g., nitrogen) to prevent the ingress of moisture and oxygen, which could interfere with the reaction. If low-boiling point solvents or reagents are used, the reaction may need to be conducted in a pressurized reactor to maintain the desired temperature without excessive solvent loss.

Industrial Production Methods and Scalability Studies

The transition from laboratory-scale synthesis to industrial production of this compound requires the development of robust, scalable, and cost-effective methods.

Continuous Flow Processes

Continuous flow chemistry offers significant advantages for the industrial production of fine chemicals like this compound. These systems allow for better control over reaction parameters, improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity compared to traditional batch processes.

A potential continuous flow setup for the synthesis of this compound could involve:

A packed-bed reactor containing a solid-supported base for the deprotonation of 4-hydroxy-2-ethylpyridine.

A subsequent mixing zone where the generated pyridinolate is combined with a stream of the cyclopropylating agent.

A heated reaction coil to allow for sufficient residence time for the etherification to occur.

In-line purification modules to remove byproducts and unreacted starting materials.

The use of a continuous flow reactor can also enhance safety, especially when dealing with potentially hazardous reagents or exothermic reactions.

High-Yield Synthesis Strategies

To ensure the economic viability of the industrial production of this compound, developing high-yield synthesis strategies is essential. Key considerations include:

Optimization of Reaction Conditions: A thorough Design of Experiments (DoE) approach can be used to identify the optimal combination of catalyst, solvent, temperature, and reactant stoichiometry to maximize the yield.

Minimization of Side Reactions: In the Williamson ether synthesis, a potential side reaction is the E2 elimination of the alkyl halide, particularly with sterically hindered bases or high temperatures. The use of a less hindered base and careful temperature control can minimize this. khanacademy.org

Scalability of Key Steps: The scalability of each step in the synthesis must be evaluated. For example, the Williamson ether synthesis is generally considered a scalable reaction. wikipedia.org

StrategyDescriptionExpected Outcome
Design of Experiments (DoE)Statistical method to optimize multiple reaction parameters simultaneously.Identification of conditions for maximum yield and purity.
Use of a Less Hindered BaseEmploying bases like potassium carbonate instead of more hindered alkoxides.Reduced E2 elimination side products.
Optimized Precursor SynthesisUtilizing a high-yielding route to 4-hydroxy-2-ethylpyridine.Improved overall process yield.
Continuous Flow ProcessingImplementation of a continuous reactor system.Enhanced control, safety, and potentially higher throughput and yield.

Reactivity and Reaction Mechanisms of 4 Cyclopropoxy 2 Ethylpyridine

Reactions of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 4-Cyclopropoxy-2-ethylpyridine is significantly influenced by its substituents. The cyclopropoxy group at the 4-position and the ethyl group at the 2-position dictate the electronic properties of the aromatic system, thereby controlling its behavior in various chemical transformations.

Electrophilic Aromatic Substitution (EAS) Patterns

Pryidine is typically deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This deactivation is further enhanced in acidic conditions, as the nitrogen atom becomes protonated, increasing its electron-withdrawing effect. youtube.com However, the presence of electron-donating groups can increase the reactivity of the pyridine ring towards EAS. youtube.com

In this compound, both the cyclopropoxy and ethyl groups are electron-donating. The cyclopropoxy group at the 4-position, being an alkoxy group, is a strong electron-donating group through resonance. The ethyl group at the 2-position is a weaker electron-donating group through induction. These substituents increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

The directing effects of these substituents determine the regioselectivity of EAS reactions. The strong electron-donating cyclopropoxy group at the 4-position directs incoming electrophiles to the ortho positions (C3 and C5). The ethyl group at the 2-position directs to its ortho (C3) and para (C5) positions. Therefore, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions.

PositionInfluence of 2-Ethyl GroupInfluence of 4-Cyclopropoxy GroupCombined Influence
C3Ortho (Activating)Ortho (Activating)Strongly Favored
C5Para (Activating)Ortho (Activating)Strongly Favored
C6Meta (Deactivating)Meta (Deactivating)Disfavored

Nucleophilic Aromatic Substitution (NAS) Pathways

The pyridine ring is inherently electron-deficient and is therefore activated towards nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. stackexchange.comechemi.comyoutube.comvaia.com This is because the nitrogen atom can stabilize the negative charge in the intermediate formed during the attack of a nucleophile. stackexchange.comechemi.com The stability of this intermediate is a key factor in determining the feasibility of an NAS reaction. stackexchange.comechemi.com

In the case of this compound, the presence of a good leaving group would be necessary for a nucleophilic aromatic substitution to occur. If a leaving group were present at the 2- or 4-position, the molecule would be susceptible to NAS. The reaction proceeds through a high-energy anionic intermediate where the aromaticity is temporarily broken. stackexchange.com The rate of reaction can often be increased by heating. youtube.com

Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The presence of electron-donating alkyl substituents on the pyridine ring generally leads to a high conversion to the N-oxide. arkat-usa.org

The resulting this compound-N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can further activate the pyridine ring towards electrophilic substitution, particularly at the 4-position. The N-oxide can also undergo a variety of other reactions, including deoxygenation to regenerate the parent pyridine. organic-chemistry.org One method for deoxygenation involves a palladium-catalyzed transfer oxidation of trialkylamines. organic-chemistry.org

Substituted pyridines can undergo oxidative dearomatization to yield highly functionalized non-aromatic structures. mdpi.comnih.govchemistryviews.orgdp.tech These reactions often involve the formation of dihydropyridine (B1217469) or piperidine (B6355638) derivatives. nih.govchemistryviews.org While existing methods have often been limited to hydrogenation or the addition of carbon-based nucleophiles to activated pyridinium (B92312) salts, newer methods allow for the direct introduction of heteroatom functionalities without prior substrate activation. nih.govchemistryviews.org

One such approach involves the use of an arenophile, such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), which can participate in a cycloaddition with the pyridine. chemistryviews.org Subsequent oxidation of the resulting cycloadduct can lead to the formation of dihydropyridine cis-diols or epoxides. nih.govchemistryviews.org These epoxides can exist in equilibrium with their corresponding 1,4-oxazepine (B8637140) tautomers. nih.gov

Reduction Reactions of the Pyridine Ring

The pyridine ring, being an electron-deficient heterocycle, is susceptible to reduction reactions. nih.gov The dearomatization of pyridines is a powerful method for generating partially saturated N-heterocyclic compounds. nih.gov A variety of N-substituted 1,4- and 1,2-dihydropyridines can be synthesized through the mild and selective reduction of pyridines using amine borane (B79455). nih.gov This method is advantageous as it can be performed without the need for anhydrous solvents or an inert atmosphere. nih.gov

The regioselectivity of the reduction, yielding either the 1,4- or 1,2-dihydropyridine, is influenced by the substituents on the pyridine ring and the specific reducing agent employed. While methods like the Fowler Reduction have been used to access N-substituted 1,2-dihydropyridines, they often involve reactive borohydride (B1222165) species and can have a limited substrate scope. nih.gov

Derivatization at Alkyl Side Chains

The alkyl groups on the pyridine ring provide sites for further functionalization.

Functionalization of the Ethyl Group

The ethyl group at the 2-position of the pyridine ring can be a site for various chemical modifications. While direct C-H functionalization of the ethyl group on this compound is not extensively documented, related transformations on similar pyridine derivatives suggest potential reaction pathways. For instance, 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones by treatment with aryl sulfonyl chlorides and triethylamine, with catalytic amounts of DMAP. acs.org This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate, resulting in the formal sulfonylation of the unactivated picolyl C–H bond. acs.org However, steric effects can play a significant role, as the inability to sulfonylate 2-ethylpyridine (B127773) under these specific conditions may indicate that steric hindrance impedes the initial formation of the key intermediate. acs.org

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group, a three-membered ring ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions. nih.govnih.gov

Ring-Opening Reactions of the Cyclopropyl (B3062369) Group

The high ring strain of cyclopropanes, approximately 29.0 kcal per mole, makes them prone to reactions that relieve this strain. wikipedia.org This stored energy provides a thermodynamic driving force for ring-opening reactions of more than 100 kJ mol⁻¹. nih.gov

Mechanisms of C-C Bond Activation

The activation and cleavage of the C-C bonds in cyclopropyl groups can proceed through several mechanistic pathways. Two general mechanisms for C-C bond activation are β-carbon elimination and oxidative addition. wikipedia.org In the context of cyclopropanes, oxidative addition to a low-valent transition metal is a common pathway, leading to the formation of a metallacyclobutane intermediate. wikipedia.org

Radical-mediated pathways are also prevalent in the ring-opening of cyclopropane (B1198618) derivatives. nih.gov For instance, the addition of a radical to a cyclopropyl-substituted system can lead to a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical. nih.gov In the case of cyclopropyl silyl (B83357) ethers, spontaneous ring-opening can occur upon oxidation, with selective cleavage of the endocyclic C-C(O-silyl) bond. researchgate.net

The specific mechanism of C-C bond activation is influenced by the substituents on the cyclopropane ring and the reagents employed. For example, cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.gov

Impact of Transition Metal Catalysis on Ring Strain Release

Transition metal catalysts play a crucial role in facilitating the ring-opening of cyclopropanes by lowering the activation energy for C-C bond cleavage. ontosight.ai Metals such as palladium, rhodium, nickel, and platinum are commonly used. wikipedia.orgnih.gov

The general mechanism involves the oxidative addition of the transition metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various transformations, such as reductive elimination or migratory insertion, to yield a range of products. wikipedia.orgnih.gov For example, rhodium-catalyzed reactions of vinylcyclopropanes can proceed through the formation of a π-allyl rhodacycle intermediate. nih.gov

The choice of the transition metal and the ligands associated with it can significantly influence the outcome of the reaction. For instance, in the reaction of vinylcyclopropanes, the use of different N-heterocyclic carbene (NHC) ligands with a Ni(0) catalyst can selectively lead to either isomerization to cyclopentenes or a [5+2] cycloaddition to form bicyclic products. nih.gov

Transition metal catalysis provides a versatile and powerful tool for harnessing the reactivity of the strained cyclopropyl ring, enabling the synthesis of complex molecular architectures. ontosight.aithieme-connect.de

Reactivity of the Cyclopropoxy Ether Linkage

The 4-cyclopropoxy group is a key feature influencing the molecule's reactivity. Ethers are generally unreactive; however, the cyclopropyl ring introduces significant ring strain (approximately 27 kcal/mol), making this moiety susceptible to cleavage under specific conditions.

The primary mode of reaction for the cyclopropoxy ether linkage is expected to be acid-catalyzed cleavage. The ether oxygen atom acts as a Lewis base, which can be protonated by a strong acid. This initial protonation creates a good leaving group (a cyclopropanol-like species) and activates the C-O bond. Following protonation, the cleavage can proceed via pathways analogous to other ether cleavages, which are dependent on the reaction conditions and the nature of the nucleophile present.

Electrophile-induced ring-opening is another plausible pathway. The interaction of an electrophile with the cyclopropyl ring can lead to the formation of a tetrahydrofuran (B95107) ring system through intramolecular attack, a process that has been studied in related tricyclic systems. For this compound, this would likely require an external nucleophile to complete the reaction.

Mechanistic Investigations

While specific experimental mechanistic studies on this compound are not prevalent in the literature, its reactivity can be inferred from extensive research on related pyridine and cyclopropyl ether systems.

Identification and Characterization of Reaction Intermediates

The transformation of this compound is expected to proceed through several key reactive intermediates. The identification of these transient species is crucial for understanding the reaction pathways.

Oxonium Ions: In acid-catalyzed reactions, the initial and essential intermediate is the oxonium ion, formed by the protonation of the ether oxygen. This step significantly weakens the carbon-oxygen bond of the cyclopropoxy group.

Carbocation Intermediates: Cleavage of the protonated ether could potentially generate carbocationic intermediates. The stability of such intermediates, including the possibility of forming a more stable tertiary carbocation or a protonated cyclopropane species, would dictate the subsequent reaction steps. The formation of cyclopropylcarbinyl cations is a well-documented phenomenon in the chemistry of cyclopropane-containing molecules.

Pyridinium Ions: Reactions involving the pyridine ring often begin with the formation of a pyridinium ion. This can occur through protonation by a Brønsted acid or reaction with a Lewis acid or an electrophile at the nitrogen atom. This intermediate activates the pyridine ring for nucleophilic attack.

Radical Cations and Pyridinyl Radicals: In radical-based functionalization pathways, single-electron transfer (SET) to a pyridinium ion can generate a pyridinyl radical. Distonic radical cations, where the charge and radical are located on different atoms, have also been proposed as key intermediates in certain pyridine functionalization reactions.

Reaction Type Plausible Key Intermediates Formation Mechanism
Acid-Catalyzed Ether CleavageOxonium Ion, Cyclopropylcarbinyl CationProtonation of ether oxygen, Heterolytic C-O bond cleavage
Pyridine C-H FunctionalizationPyridinium Ion, Pyridinyl RadicalN-Protonation/N-Alkylation, Single-Electron Transfer (SET)
Electrophilic Ring AdditionDistonic Radical CationElectrochemical oxidation or reaction with a radical initiator

Kinetic Studies of Key Transformation Steps

Specific kinetic data for the reactions of this compound are not available. However, kinetic studies would be essential to fully elucidate its reaction mechanisms. Such studies would focus on determining the rate-limiting step and the influence of various factors on the reaction rate.

Key transformation steps that would warrant kinetic investigation include:

Rate of Acid-Catalyzed Ether Cleavage: Investigating how the reaction rate changes with acid concentration and strength could differentiate between A1 and A2 mechanisms for ether cleavage.

Regioselectivity of Radical Addition: Kinetic analysis of radical functionalization reactions could quantify the preference for attack at the different available positions on the pyridine ring (e.g., C3, C5, C6), providing insight into the directing effects of the ethyl and cyclopropoxy groups.

Lewis Acid Coordination: Studying the equilibrium and rate of coordination of different Lewis acids to the nitrogen versus the oxygen atom would be crucial for controlling reactivity. Computational studies, such as Density Functional Theory (DFT), could predict the activation free energies for different pathways, as has been done for similar complex organic transformations.

Role of Lewis Acid/Base Interactions in Reactivity Modulation

The presence of two Lewis basic centers—the pyridine nitrogen and the ether oxygen—is central to the reactivity of this compound. Lewis acids can interact with these sites to modulate the compound's electronic structure and reactivity. researchgate.net

Interaction at the Pyridine Nitrogen: The nitrogen atom is generally the more accessible and stronger Lewis base. Coordination of a Lewis acid to the nitrogen atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This interaction is foundational to many pyridine functionalization reactions. However, this coordination also deactivates the ring towards electrophilic aromatic substitution. Bifunctional catalysts that incorporate both a Lewis acid and a Lewis base component have been developed to achieve specific enantioselective reactions on pyridine derivatives. nih.gov

Interaction at the Ether Oxygen: A Lewis acid can also coordinate to the ether oxygen. This interaction polarizes and weakens the C–O bond, facilitating its cleavage. researchgate.netnih.gov This is a common strategy for cleaving otherwise inert ether bonds. The choice of Lewis acid can determine the selectivity between coordination at the nitrogen versus the oxygen, thereby directing the reaction toward either pyridine ring functionalization or ether cleavage.

Lewis Acid Interaction Site Effect on Reactivity Potential Outcome
Pyridine NitrogenIncreases ring electrophilicityActivation towards nucleophilic addition (e.g., Reissert reaction) nih.gov
Ether OxygenWeakens C-O bondFacilitation of ether cleavage to form 2-ethyl-4-hydroxypyridine
Chelation (if possible)Conformational constraintMay lead to unique selectivity in certain catalytic cycles

Radical Mechanisms in Pyridine Functionalization

The functionalization of the pyridine ring in this compound can be achieved through radical mechanisms, which offer pathways distinct from ionic reactions. The classic Minisci reaction, involving the addition of a nucleophilic radical to a protonated pyridine ring, is a primary example.

The mechanism typically involves three stages:

Generation of a Radical: A radical species is generated from a suitable precursor (e.g., an alkyl carboxylic acid).

Addition to the Pyridinium Ion: The pyridine nitrogen is protonated to form a pyridinium ion, which is electrophilic enough to be attacked by the nucleophilic radical. For this compound, the electron-donating ethyl and cyclopropoxy groups would influence the regioselectivity of this attack, directing it to the ortho and para positions relative to the activating nitrogen, with C6 and C3/C5 being potential sites.

Rearomatization: The resulting radical intermediate is then oxidized to a cationic species, which loses a proton to restore the aromaticity of the pyridine ring.

Modern methods have expanded the scope of radical functionalization, using photoredox catalysis or N-functionalized pyridinium salts to generate pyridinyl radicals under milder, acid-free conditions. This approach can offer different or improved regioselectivity compared to classical Minisci conditions.

Computational Chemistry and Theoretical Studies of 4 Cyclopropoxy 2 Ethylpyridine

Electronic Structure Calculations

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a important tool in the design of drug molecules and the investigation of reaction mechanisms due to its ability to accurately resolve electronic structures. mdpi.com DFT offers significant advantages in predicting drug activity, studying mechanisms, and analyzing crystalline stability. mdpi.com These benefits are realized through the identification of molecular reactions, evaluation of reaction activity, and regulation of solid-state properties. mdpi.com

DFT is instrumental in optimizing synthesis pathways by identifying reaction routes with low energy barriers, which in turn improves product yield. mdpi.com It also helps to mitigate production risks by predicting charge effects and the behavior of phase transitions. mdpi.com This is crucial for designing process parameters and analyzing microscopic molecular interactions. mdpi.com

The Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Natural Bond Orbital (NBO) analyses offer insights into the stabilization mechanisms of drug-target complexes. mdpi.com ELF, which measures the localization of electrons in space, is particularly effective for characterizing lone pairs and the distribution of bonding electrons. mdpi.com It is widely used in the analysis of bonds, the localization of electron pairs, and the study of reaction mechanisms. mdpi.com

Quantum Chemical Calculations for Mechanistic Pathways

Quantum chemical calculations are increasingly used for reaction prediction in the development of synthetic methodologies. nih.gov While comprehensive methods for exploring all significant reaction pathways are still developing, these computational approaches are valuable for investigating the mechanisms of known reactions and estimating unknown reaction modes. nih.gov This can ultimately lead to the development of new synthetic methods. nih.gov

A key aspect of understanding reaction mechanisms is the analysis of transition states. Computational methods can be employed to explore potential reaction pathways. For instance, in the reaction of ammonia (B1221849), a bromodifluoromethyl anion (as a difluorocarbene precursor), and CO2, the AFIR method was used to explore possible reaction pathways. nih.gov Subsequently, the computational yields of possible products were estimated using the RCMC method based on the calculated rate constants at a specific temperature and time. nih.gov This analysis predicted the formation of difluoroglycine in a significant yield, along with side products like bromodifluoroacetic acid. nih.gov

The analysis of charge distribution and electron transfer is crucial for understanding molecular reactivity. The net charges of atoms within a molecule can be calculated using various computational methods, including Hartree-Fock and different DFT approximations (local, such as SVWN, and nonlocal, such as BLYP and B3LYP). researchgate.net These calculations, often performed using a Mulliken population analysis, help in determining the reactivity of different sites within a molecule. researchgate.net The hybrid B3LYP functional has been shown to provide accurate results for electronic properties. researchgate.net

Spectroscopic Property Prediction and Validation

NMR Chemical Shift Calculations (e.g., GIAO/DFT, HF approaches)

The accurate prediction of NMR chemical shifts is highly desirable for molecular structure determination. nih.gov A common and effective method is the Gauge-Including Atomic Orbital (GIAO) approach, often combined with DFT (GIAO/DFT). imist.manih.gov This method calculates the isotropic magnetic shielding values from electronic structure calculations. nih.gov

The GIAO/DFT approach has proven to be reliable for predicting the chemical shifts of various nuclei. imist.ma The process typically involves a geometry optimization of the compound using a specific functional and basis set, followed by the NMR shielding constant calculation. nih.gov The choice of functional, basis set, and the inclusion of solvation models can significantly impact the accuracy of the predictions. nih.gov For instance, considering implicit solvation during both geometry optimization and shielding constant calculations has been shown to greatly improve the accuracy of predicted ¹³C and ¹H chemical shifts. nih.gov

The B3LYP functional is frequently used in these calculations. imist.ma The accuracy of the calculated chemical shifts is often evaluated by comparing them with experimental data, with R-squared values greater than 0.90 indicating a strong correlation. imist.ma

Table 1: Comparison of Theoretical and Experimental Chemical Shifts

NucleusCalculation MethodBasis SetTheoretical Shift (ppm)Experimental Shift (ppm)
¹HGIAO/DFT (B3LYP)6-311G(d,p)VariesVaries
¹³CGIAO/DFT (B3LYP)6-311G(d,p)VariesVaries

Vibrational Spectroscopy (FT-IR) Prediction and Analysis

The prediction of an infrared spectrum for 4-Cyclopropoxy-2-ethylpyridine through computational methods, such as Density Functional Theory (DFT), allows for the assignment of characteristic vibrational modes. These theoretical calculations provide a powerful tool for understanding the molecule's structural composition. The predicted spectrum is expected to exhibit a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups.

The primary vibrational modes anticipated for this compound are a composite of the vibrations from the pyridine (B92270) ring, the ethyl substituent, and the cyclopropoxy group.

Pyridine Ring Vibrations: The aromatic pyridine core will give rise to several characteristic bands. C-H stretching vibrations of the ring are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are predicted to appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

Ethyl Group Vibrations: The 2-ethyl group will contribute its own set of characteristic vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are anticipated between 2980 cm⁻¹ and 2850 cm⁻¹. Scissoring, wagging, and twisting modes of the CH₂ group, along with rocking modes of the CH₃ group, will appear in the 1470-720 cm⁻¹ region.

Cyclopropoxy Group Vibrations: The 4-cyclopropoxy substituent introduces unique vibrational signatures. The C-O stretching vibration of the ether linkage is expected around 1250-1000 cm⁻¹. The cyclopropyl (B3062369) ring itself has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes (breathing, scissoring) at lower wavenumbers.

A theoretical data table summarizing the predicted key FT-IR vibrational frequencies for this compound is presented below. These values are estimations based on computational studies of analogous molecules. nih.govrsc.org

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3050C-H StretchPyridine Ring
~2970Asymmetric C-H StretchEthyl (CH₃)
~2930Asymmetric C-H StretchEthyl (CH₂)
~2870Symmetric C-H StretchEthyl (CH₃)
~1600C=C/C=N StretchPyridine Ring
~1450CH₂ ScissoringEthyl Group
~1240C-O StretchCyclopropoxy Ether
~1050Cyclopropyl Ring BreathingCyclopropoxy Group

Conformational Analysis and Energy Landscapes

The three-dimensional structure and energetic profile of this compound are dictated by the rotational freedom around its single bonds. A thorough conformational analysis reveals the most stable arrangements of the atoms and the energy barriers that separate them.

Assessment of Steric and Electronic Factors Influencing Conformation

The conformation of this compound is primarily influenced by a balance of steric and electronic effects.

Steric Hindrance: The spatial arrangement of the ethyl and cyclopropoxy groups relative to the pyridine ring and to each other is a critical determinant of conformational stability. The ethyl group at the 2-position will experience steric repulsion with the adjacent nitrogen atom of the pyridine ring. This interaction will influence the preferred rotational angle of the ethyl group. Similarly, the cyclopropoxy group at the 4-position will have its orientation influenced by interactions with the adjacent ring hydrogens. The bulky nature of these substituents will likely lead to non-planar arrangements to minimize steric strain. sapub.org

Electronic Effects: The electron-donating nature of the cyclopropoxy group, through resonance, and the inductive effect of the ethyl group can influence the electron density distribution within the pyridine ring. The nitrogen atom in the pyridine ring is electronegative and acts as an electron-withdrawing group, which can impact the rotational barriers of the substituents. youtube.com The orientation of the lone pair of the oxygen atom in the cyclopropoxy group relative to the pyridine ring's π-system will also play a role in determining the most stable conformation due to potential orbital overlap.

Rotational Barriers and Conformational Isomerism

The rotation around the C(pyridine)-C(ethyl) bond and the C(pyridine)-O(cyclopropoxy) bond leads to different conformational isomers.

Rotation of the Ethyl Group: The rotation of the ethyl group around the bond connecting it to the pyridine ring is expected to have a relatively low energy barrier. The most stable conformation will likely involve the C-C bond of the ethyl group being staggered relative to the plane of the pyridine ring to minimize steric clashes with the nitrogen atom and the hydrogen at the 3-position. Eclipsed conformations, where the methyl group is aligned with the ring, would be energetically unfavorable.

Rotation of the Cyclopropoxy Group: The rotation around the C-O bond of the cyclopropoxy group is also a key conformational feature. The orientation of the cyclopropyl ring relative to the pyridine ring will be governed by steric interactions between the cyclopropyl hydrogens and the adjacent hydrogens on the pyridine ring. There are likely two low-energy conformations, corresponding to a "bisected" and a "perpendicular" arrangement of the cyclopropyl ring with respect to the plane of the pyridine ring. The energy difference between these conformers is expected to be small, with the bisected conformation often being slightly more stable due to reduced steric hindrance.

The energy landscape of this compound would be a complex surface with multiple minima corresponding to the various stable conformers and saddle points representing the transition states for rotation around the single bonds. The global minimum energy conformation would be the one that best balances the steric repulsions and favorable electronic interactions.

A hypothetical table of the relative energies of different conformers is presented below, illustrating the expected energetic ordering based on general principles of conformational analysis.

Conformer DescriptionRelative Energy (kcal/mol)Key Steric Interactions
Ethyl (staggered), Cyclopropoxy (bisected)0.0 (Global Minimum)Minimized
Ethyl (eclipsed), Cyclopropoxy (bisected)~2.5Ethyl group with pyridine N and H
Ethyl (staggered), Cyclopropoxy (perpendicular)~0.8Cyclopropyl H with pyridine H
Ethyl (eclipsed), Cyclopropoxy (perpendicular)~3.3Combined steric strain

Advanced Analytical Characterization in Research of 4 Cyclopropoxy 2 Ethylpyridine

Structural Elucidation Techniques

Structural elucidation forms the cornerstone of chemical analysis, providing definitive information about the atomic connectivity and spatial arrangement of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation and Isomeric Purity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 4-Cyclopropoxy-2-ethylpyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy confirms the presence of all proton environments. The spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the cyclopropoxy group (multiplets for the methine and methylene (B1212753) protons), and the aromatic protons on the pyridine (B92270) ring. The integration of these signals corresponds to the number of protons in each group, while their chemical shifts and coupling patterns reveal their connectivity. libretexts.orgchemistrysteps.comopenstax.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbons. bhu.ac.inlibretexts.orgoregonstate.edu The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to an oxygen), which is crucial for structural verification.

2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish definitive correlations and assemble the molecular structure. sdsu.eduyoutube.comyoutube.comlibretexts.orgepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl group (CH₂ to CH₃) and the cyclopropyl (B3062369) ring. It would also show correlations between adjacent protons on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is critical for connecting the structural fragments. For instance, HMBC would show correlations from the ethyl group's CH₂ protons to carbons in the pyridine ring, and from the cyclopropoxy CH proton to the C4 carbon of the pyridine ring, thus confirming the substitution pattern.

The combined data from these NMR experiments provide irrefutable evidence for the structure of this compound and can be used to assess its isomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This interactive table provides predicted chemical shift values based on analogous structures.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2 - ~160.5
Pyridine C3 ~6.75 (d) ~108.0
Pyridine C4 - ~165.0
Pyridine C5 ~6.65 (s) ~105.5
Pyridine C6 ~8.10 (d) ~149.5
Ethyl -CH₂ ~2.80 (q) ~26.0
Ethyl -CH₃ ~1.30 (t) ~14.5
Cyclopropoxy -CH ~3.90 (m) ~65.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. whitman.edunih.govchemguide.co.ukwikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its elemental composition.

Under electron ionization (EI), the molecule forms a molecular ion (M⁺•) which then undergoes characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. researchgate.netmiamioh.edu

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic-type cation.

Benzylic cleavage: The loss of the entire ethyl group (•CH₂CH₃).

Cleavage of the ether bond: Loss of the cyclopropoxy group or cleavage within the cyclopropyl ring.

Pyridine ring fragmentation: Characteristic losses of HCN or other small neutral molecules from the heterocyclic ring. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound This interactive table outlines the expected major fragments and their mass-to-charge ratios (m/z).

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
163 [M]⁺• Molecular Ion
148 [M - CH₃]⁺ Loss of a methyl radical from the ethyl group
135 [M - C₂H₄]⁺• McLafferty rearrangement or loss of ethylene
134 [M - C₂H₅]⁺ Loss of an ethyl radical
122 [M - C₃H₅]⁺ Loss of a cyclopropyl radical
94 [C₅H₄NO]⁺ Cleavage of ether bond and loss of ethyl group

X-ray Diffraction (XRD) for Solid-State Structure and Supramolecular Assembly

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) offers the most definitive structural information. nih.govresearchgate.netmdpi.comeurjchem.com This technique provides a three-dimensional map of electron density in the crystal, from which the precise positions of all atoms can be determined.

The application of XRD to this compound would yield:

Unambiguous structural confirmation: Providing exact bond lengths, bond angles, and torsion angles.

Solid-state conformation: Revealing the preferred orientation of the ethyl and cyclopropoxy substituents relative to the pyridine ring.

Supramolecular assembly: Elucidating the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern how the molecules pack together in the crystal lattice. nih.govresearchgate.net

Pyridine derivatives are known to crystallize in various systems, with monoclinic and orthorhombic space groups being common. wikipedia.org The crystal structure analysis provides crucial information that links the molecular structure to the macroscopic properties of the solid material.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials. They are critical for assessing the purity of the final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. ptfarm.plhelixchrom.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for pyridine derivatives. helixchrom.comsielc.comsielc.comhelixchrom.comsielc.com

For this compound, a typical RP-HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. ptfarm.pl UV detection is suitable as the pyridine ring is a strong chromophore. This method allows for the separation of the desired product from any closely related impurities, and the peak area can be used to quantify the purity, often expressed as a percentage. The technique is also invaluable for reaction monitoring, where small aliquots of the reaction mixture are analyzed over time to track the formation of the product and the disappearance of reactants.

Table 3: Representative HPLC Method Parameters This interactive table details typical conditions for the HPLC analysis of this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 260 nm

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.netmanupatra.inijpsr.infonih.govsrce.hr It is particularly useful for analyzing the crude reaction mixture for any volatile byproducts or residual starting materials.

In the context of synthesizing this compound, GC-MS could be used to identify impurities such as unreacted 2-ethylpyridine (B127773) or volatile degradation products. nih.govsrce.hr The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. By comparing these spectra to a library database, volatile impurities can be rapidly identified.

Table 4: Representative GC-MS Method Parameters This interactive table details typical conditions for the GC-MS analysis of volatile components related to this compound.

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 50°C to 280°C)
MS Detector Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Spectrophotometric Analysis

Spectrophotometric methods are instrumental in elucidating the electronic properties of molecules. By measuring the absorption of light across different wavelengths, researchers can gain insights into the electronic transitions within a compound and observe its interactions with other chemical species.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of conjugated systems like this compound. The pyridine ring, being an aromatic heterocycle, possesses π-electron systems that give rise to characteristic electronic transitions, primarily π→π* and n→π* transitions. The position and intensity of the corresponding absorption bands are sensitive to the nature and position of substituents on the ring.

The electron-donating nature of the cyclopropoxy group at the 4-position and the ethyl group at the 2-position is expected to influence the energy of the molecular orbitals. These substituents can cause a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted pyridine, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Detailed Research Findings

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the available literature, analysis of related substituted pyridines provides a strong basis for predicting its behavior. For instance, studies on various 4-substituted pyridine derivatives show a clear correlation between the electronic nature of the substituent and the resulting shifts in absorption maxima nih.govnih.gov. Electron-donating groups generally increase the electron density in the pyridine ring, affecting the energy of the electronic transitions semanticscholar.org.

UV-Vis spectroscopy is also a primary tool for studying the formation of metal complexes. The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions researchgate.netrsc.org. Upon complexation, changes in the electronic environment of the pyridine ring are reflected in the UV-Vis spectrum.

Key observations in complexation studies typically include:

Shift in Ligand-Based Transitions: The π→π* and n→π* bands of the this compound molecule are expected to shift upon coordination to a metal center. The magnitude and direction of this shift can provide information about the strength and nature of the metal-ligand bond.

Appearance of New Absorption Bands: In the case of complexation with transition metals, new absorption bands may appear, often in the visible region of the spectrum. These are typically assigned to d-d transitions within the metal ion or to Metal-to-Ligand Charge Transfer (MLCT) transitions rsc.orgacs.org. MLCT bands arise from the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

The stoichiometry and stability constants of such complexes can be determined by systematic UV-Vis titration experiments, where the absorbance is monitored as the concentration of the metal ion or the ligand is varied researchgate.net.

Illustrative Data Tables

The following tables present hypothetical data to illustrate the expected findings from a UV-Vis spectroscopic analysis of this compound and its complexation behavior with a representative transition metal ion, such as Copper(II).

Table 1: Hypothetical UV-Vis Absorption Data for Electronic Transitions of this compound in Different Solvents

Solventπ→π* Transition (λmax, nm)n→π* Transition (λmax, nm)Molar Absorptivity (ε) for π→π* (L mol⁻¹ cm⁻¹)
Hexane25828518,500
Ethanol26228019,200
Acetonitrile26028218,900

Table 2: Hypothetical UV-Vis Spectral Changes upon Complexation of this compound with Cu(II)

SpeciesLigand π→π* Band (λmax, nm)Metal-to-Ligand Charge Transfer (MLCT) Band (λmax, nm)d-d Transition Band (λmax, nm)
This compound262--
[Cu(this compound)₂Cl₂]275 (Shifted)410750

Synthetic Applications of 4 Cyclopropoxy 2 Ethylpyridine As a Chemical Building Block

Precursor in Complex Organic Synthesis

As a substituted pyridine (B92270), 4-Cyclopropoxy-2-ethylpyridine holds potential as a versatile building block in organic synthesis. The pyridine core is a common motif in pharmaceuticals and functional materials, and the specific substituents—cyclopropoxy and ethyl groups—can influence the molecule's reactivity and properties.

Construction of Polycyclic Systems

While direct examples involving this compound are not prominent in available research, substituted pyridines are utilized in cycloaddition reactions to construct polycyclic skeletons. For instance, heteroaromatic N-ylides generated from pyridinium (B92312) salts can undergo [3+2] cycloaddition reactions with electron-deficient olefins to create fused polycyclic systems. This approach is a powerful method for building complex molecular architectures.

Synthesis of Heterocyclic Frameworks

The development of novel heterocyclic compounds is a significant area of research in medicinal chemistry. Pyridine derivatives serve as foundational scaffolds for creating more complex heterocyclic structures. Synthetic strategies often involve the condensation of pyridine precursors with other reagents to form fused ring systems, such as pyrido[4,3-d]pyrimidines. The substituents on the initial pyridine ring are crucial for directing these reactions and determining the properties of the final products.

Use in Catalyst and Ligand Design

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to coordinate with metal ions and function as a ligand in transition metal catalysis. The electronic and steric properties of substituents on the pyridine ring can modulate the stability and activity of the resulting metal complexes.

Investigation of Coordination Properties of Pyridine Derivatives

The coordination chemistry of pyridine-type ligands is extensive and forms the basis for creating functional materials and catalysts. Pyridine derivatives can act as linkers in the formation of coordination polymers, where the structure and magnetic properties of the final material can be tuned by the choice of the pyridine ligand. The geometry, number of coordination sites, and electronic nature of the pyridine ligand control the structure of the resulting molecular assemblies. Generally, electron-donating groups on the pyridine ring enhance its Lewis basicity, leading to stronger coordination to metal centers.

Table 1: General Coordination Properties of Substituted Pyridine Ligands

Substituent Property Effect on Pyridine Ligand Implication for Metal Complex
Electron-Donating Increases Lewis basicity Stronger metal-ligand bond, potential for enhanced catalytic activity
Electron-Withdrawing Decreases Lewis basicity Weaker metal-ligand bond, may facilitate ligand exchange

This table presents generalized trends for substituted pyridine ligands.

Influence of Cyclopropoxy Substituent on Catalytic Performance

The specific influence of a cyclopropoxy group on the catalytic performance of a pyridine-based ligand is not widely detailed in the literature. However, general principles of ligand design can provide insights. The cyclopropoxy group is considered to be electron-donating, which would be expected to increase the electron density on the pyridine nitrogen. This enhanced basicity could lead to stronger binding with a metal center, potentially increasing the stability of the catalyst.

Furthermore, the steric profile of the cyclopropoxy group, in conjunction with the ethyl group at the 2-position, could influence the coordination geometry around the metal center. This steric hindrance can play a crucial role in determining the selectivity of a catalytic reaction. The variation of substituents on ligands is known to be critical for the biological or chemical activity of their corresponding metal complexes. For example, in certain cobalt-based catalysts for the hydrogen evolution reaction, stronger electron-donating pyridine ligands result in enhanced catalytic currents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-2-ethylpyridine, and how can reaction conditions be optimized?

  • Methodology : Begin by reviewing literature on analogous pyridine derivatives (e.g., cyclopropoxy-substituted compounds) to identify viable pathways, such as nucleophilic substitution or coupling reactions. For example, cyclopropoxy groups can be introduced via alkoxy-dehalogenation using cyclopropanol under basic conditions (e.g., NaOH in dichloromethane) . Optimize parameters (temperature, solvent, catalyst) systematically using Design of Experiments (DoE) to maximize yield and purity. Validate intermediates with thin-layer chromatography (TLC) or LC-MS.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Employ a combination of:

  • NMR (¹H/¹³C) to confirm cyclopropane ring integrity and substitution patterns.
  • FT-IR to verify ether (C-O-C) and pyridine ring vibrations.
  • HPLC/UPLC with UV detection to assess purity (>98% is typical for research-grade compounds) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. How should purification strategies be designed for this compound?

  • Methodology : Use column chromatography with silica gel or alumina for initial purification. For higher purity, consider recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or preparative HPLC. Monitor purity at each stage using analytical HPLC and compare retention times against known standards .

Advanced Research Questions

Q. What mechanistic insights are critical for explaining unexpected byproducts during the synthesis of this compound?

  • Methodology : Perform kinetic studies (e.g., time-resolved reaction monitoring via LC-MS) to identify intermediates. Use computational tools (DFT calculations) to model reaction pathways and predict steric/electronic effects of the cyclopropoxy group. Cross-validate with isotopic labeling (e.g., ¹⁸O in cyclopropanol) to trace oxygen incorporation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in biological assays?

  • Methodology : Synthesize analogs with variations in the ethyl or cyclopropoxy groups. Test in vitro/in vivo models for target engagement (e.g., enzyme inhibition, receptor binding). Use multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, steric bulk) with bioactivity. Reference pharmacopoeial standards for assay validation .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?

  • Methodology : Replicate experiments under controlled conditions (e.g., standardized solvent systems, humidity). Compare results with crystallographic data (e.g., X-ray diffraction) to confirm molecular packing and polymorphism . Use differential scanning calorimetry (DSC) to validate thermal properties .

Q. How can the stereoelectronic effects of the cyclopropoxy group on pyridine reactivity be experimentally probed?

  • Methodology : Employ kinetic isotope effects (KIE) or Hammett plots to assess electronic contributions. Use X-ray crystallography to analyze bond angles and torsional strain in the cyclopropane ring, which may influence reactivity .

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodology : Develop a validated LC-MS/MS method with internal standards (e.g., deuterated analogs). Optimize extraction protocols (SPE, liquid-liquid partitioning) to minimize matrix interference. Cross-check with orthogonal techniques like NMR-based quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.